6-Methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-6-methoxyquinoline-4-carbothioamide is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are well-known for their biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-Isobutyl-6-methoxyquinoline-4-carbothioamide typically involves the reaction of 2-chloroquinoline derivatives with isobutylamine and methoxy groups under specific conditions. One common method involves treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and greener chemical processes to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-Isobutyl-6-methoxyquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or methanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Isobutyl-6-methoxyquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-6-methoxyquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. The compound’s ability to inhibit enzymes involved in cell proliferation also contributes to its anticancer effects .
Comparison with Similar Compounds
2-Isobutyl-6-methoxyquinoline-4-carbothioamide can be compared with other quinoline derivatives such as:
2-Chloro-6-methoxyquinoline: Known for its antibacterial properties.
2-Butyl-6-methoxyquinoline: Exhibits antifungal activity.
6-Methoxyquinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of 2-Isobutyl-6-methoxyquinoline-4-carbothioamide lies in its combination of isobutyl and methoxy groups, which enhance its biological activity and make it a versatile compound for various applications.
Properties
CAS No. |
62078-06-2 |
---|---|
Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
6-methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide |
InChI |
InChI=1S/C15H18N2OS/c1-9(2)6-10-7-13(15(16)19)12-8-11(18-3)4-5-14(12)17-10/h4-5,7-9H,6H2,1-3H3,(H2,16,19) |
InChI Key |
BZEWCCYGFUZXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C2C=C(C=CC2=N1)OC)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.